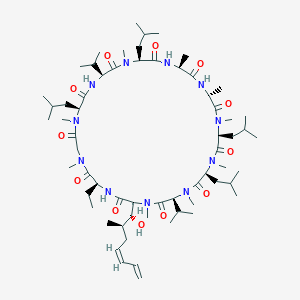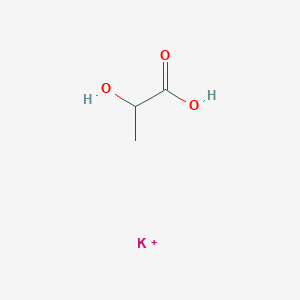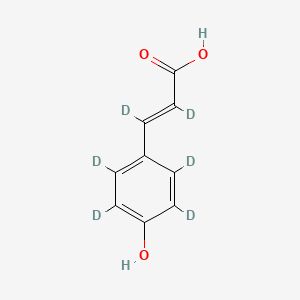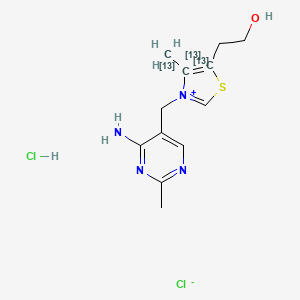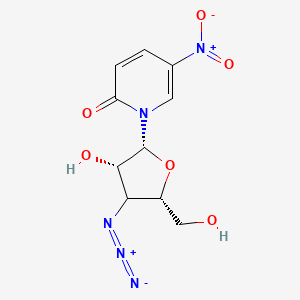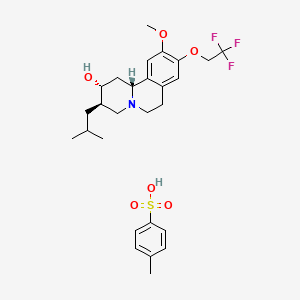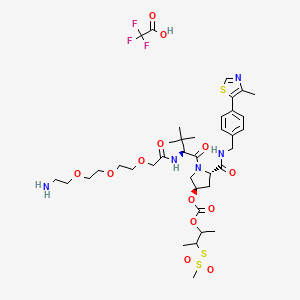
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) is a complex organic compound that may be used in various scientific research applications. This compound features a combination of functional groups, including an acetate, methanesulfonothioate, and polyethylene glycol (PEG) chain, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) typically involves multiple steps:
Formation of the 3-methylbutanyl acetate: This can be achieved through the esterification of 3-methylbutanol with acetic acid under acidic conditions.
Introduction of the methanesulfonothioate group: This step involves the reaction of the acetate intermediate with methanesulfonyl chloride and a thiol compound under basic conditions.
Attachment of the PEG3-NH2 group: The final step involves the coupling of the intermediate with a PEG3-NH2 moiety, which can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) can undergo various chemical reactions, including:
Oxidation: The methanesulfonothioate group can be oxidized to form sulfone derivatives.
Reduction: The acetate group can be reduced to the corresponding alcohol.
Substitution: The acetate and methanesulfonothioate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or modifier for studying biological systems.
Medicine: Potential use in drug delivery systems due to the PEG chain.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) would depend on its specific application. Generally, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. The PEG chain can enhance solubility and bioavailability, while the acetate and methanesulfonothioate groups can participate in specific reactions or interactions.
相似化合物的比较
Similar Compounds
(S,R,S)-AHPC-3-methylbutanyl acetate: Lacks the methanesulfonothioate and PEG3-NH2 groups.
(S,R,S)-AHPC-3-methylbutanyl methanesulfonothioate: Lacks the acetate and PEG3-NH2 groups.
(S,R,S)-AHPC-3-methylbutanyl acetate-PEG3-NH2: Lacks the methanesulfonothioate group.
属性
分子式 |
C38H56F3N5O13S3 |
|---|---|
分子量 |
944.1 g/mol |
IUPAC 名称 |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H55N5O11S3.C2HF3O2/c1-23-31(53-22-39-23)27-10-8-26(9-11-27)19-38-33(43)29-18-28(52-35(45)51-24(2)25(3)54-55(7,46)47)20-41(29)34(44)32(36(4,5)6)40-30(42)21-50-17-16-49-15-14-48-13-12-37;3-2(4,5)1(6)7/h8-11,22,24-25,28-29,32H,12-21,37H2,1-7H3,(H,38,43)(H,40,42);(H,6,7)/t24?,25?,28-,29+,32-;/m1./s1 |
InChI 键 |
CLEZKFFRUUBANA-WARMXROESA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


